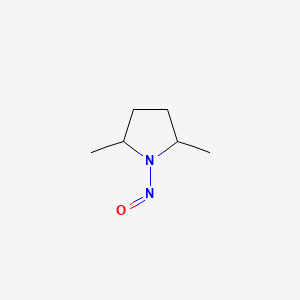
1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane (DCCM) is an important organic compound that is widely used in research, industry, and medicine. It is a colorless, volatile liquid with a sweet odor and is a derivative of cyclopropane. DCCM is used as a reagent in numerous organic syntheses, as a solvent for organic compounds, and as an intermediate in the synthesis of pesticides and pharmaceuticals. In addition, it has been used as a starting material for the synthesis of other organic compounds.
Wissenschaftliche Forschungsanwendungen
1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane is used in scientific research to study the properties of organic compounds and their interactions with other molecules. It is also used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and pesticides. In addition, 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane has been used in the synthesis of novel organometallic compounds, which have potential applications in catalysis, materials science, and biochemistry.
Wirkmechanismus
The mechanism of action of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane is not well understood. However, it is believed to involve the formation of a cyclopropyl cation, which then reacts with other molecules. This reaction is believed to be facilitated by the presence of the chlorine substituents on the molecule, which increase the reactivity of the cyclopropyl cation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane are not well understood. However, some studies suggest that it may have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450. In addition, 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane may have an effect on the metabolism of certain drugs, as well as on the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane in lab experiments is its low cost and availability. In addition, it is relatively easy to synthesize and handle, and it is relatively non-toxic. However, it can be difficult to control the reaction conditions when using 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane, and the product can be contaminated with other compounds.
Zukünftige Richtungen
Future research on 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane could focus on understanding its mechanism of action and its biochemical and physiological effects. In addition, further research could be done to explore the potential applications of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane in the synthesis of novel organic compounds and its potential use as a reagent in organic syntheses. Further studies could also be conducted to investigate the potential uses of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane as a solvent, as well as its potential use as an intermediate in the synthesis of pharmaceuticals and pesticides. Finally, further research could be done to explore the potential use of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane as a catalyst in organic reactions.
Synthesemethoden
The synthesis of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane typically involves the reaction of 1,1-dichloro-2,2-dimethylcyclopropane (DMDCP) with sodium chloromethylate in an aqueous solution. This reaction is typically carried out at a temperature of 60-80°C with stirring for several hours. The resulting product is then isolated by distillation and recrystallization.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,2-dimethylcyclopropanone", "hydrochloric acid", "sodium hydroxide", "chloroform", "sodium hypochlorite" ], "Reaction": [ "Step 1: 2,2-dimethylcyclopropanone is reacted with hydrochloric acid to form 1-chloro-2,2-dimethylcyclopropane.", "Step 2: 1-chloro-2,2-dimethylcyclopropane is then reacted with sodium hydroxide to form 1-hydroxy-2,2-dimethylcyclopropane.", "Step 3: Chloroform is added to the reaction mixture and the resulting solution is heated to form 1-chloro-3-(chloromethyl)-2,2-dimethylcyclopropane.", "Step 4: Sodium hypochlorite is added to the reaction mixture to form 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane." ] } | |
CAS-Nummer |
10229-40-0 |
Produktname |
1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane |
Molekularformel |
C6H9Cl3 |
Molekulargewicht |
187.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



